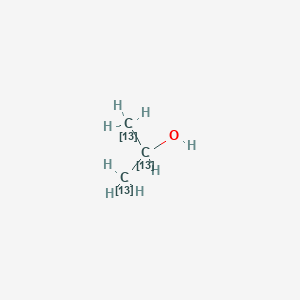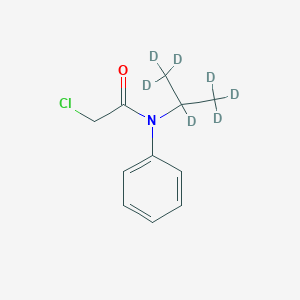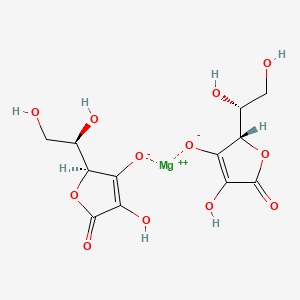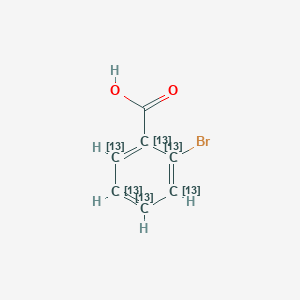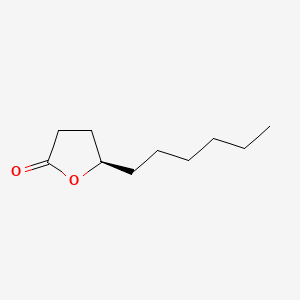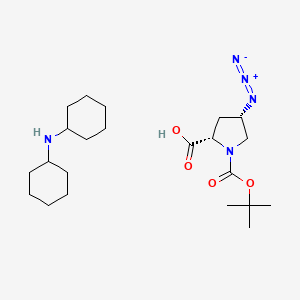
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and reagents such as Boc anhydride and sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, organic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Reduction Reactions: N-Boc-cis-4-amino-L-proline.
Cycloaddition Reactions: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Bioconjugation: The azido group allows for bioconjugation reactions, such as click chemistry, to attach various biomolecules.
Medicinal Chemistry: Used in the development of novel therapeutic agents and drug delivery systems.
Chemical Biology: Employed in the study of protein-protein interactions and cellular processes.
Wirkmechanismus
The mechanism of action of N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal . This reactivity is exploited in various bioconjugation and labeling techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt is unique due to the presence of the azido group at the 4-position of the proline ring, which allows for specific bioconjugation reactions and the formation of stable triazole derivatives . This makes it particularly useful in peptide synthesis and chemical biology applications .
Eigenschaften
Molekularformel |
C22H39N5O4 |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7-/m.0/s1 |
InChI-Schlüssel |
XYLCLQGQCINCLJ-BLOLRMMYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


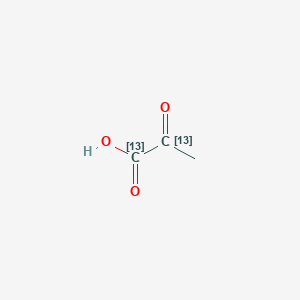
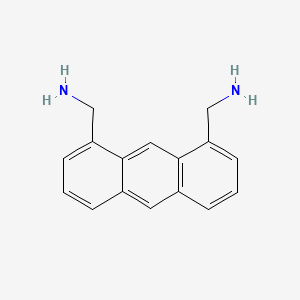
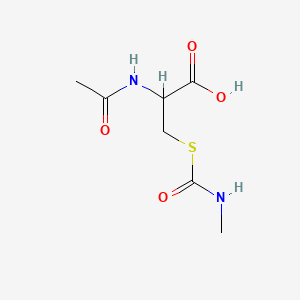

![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

